methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 758702-47-5
VCID: VC6176905
InChI: InChI=1S/C24H21FN2O4/c1-14-12-18-20(23(28)27(14)13-15-6-4-3-5-7-15)19(16-8-10-17(25)11-9-16)21(22(26)31-18)24(29)30-2/h3-12,19H,13,26H2,1-2H3
SMILES: CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)F)C(=O)N1CC4=CC=CC=C4
Molecular Formula: C24H21FN2O4
Molecular Weight: 420.44

methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

CAS No.: 758702-47-5

Cat. No.: VC6176905

Molecular Formula: C24H21FN2O4

Molecular Weight: 420.44

* For research use only. Not for human or veterinary use.

methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate - 758702-47-5

Specification

CAS No. 758702-47-5
Molecular Formula C24H21FN2O4
Molecular Weight 420.44
IUPAC Name methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C24H21FN2O4/c1-14-12-18-20(23(28)27(14)13-15-6-4-3-5-7-15)19(16-8-10-17(25)11-9-16)21(22(26)31-18)24(29)30-2/h3-12,19H,13,26H2,1-2H3
Standard InChI Key WLCQLRPKFOTIAF-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)F)C(=O)N1CC4=CC=CC=C4

Introduction

Nomenclature and Structural Features

The compound’s systematic name reflects its fused pyranopyridine scaffold. The pyrano[3,2-c]pyridine system consists of a pyran ring (oxygen-containing six-membered ring) fused to a pyridine ring at the 3,2-c positions. Key substituents include:

  • 2-Amino group: Positioned at C2, contributing to hydrogen-bonding interactions and potential bioactivity.

  • 6-Benzyl group: A benzyl moiety at C6 enhances lipophilicity, influencing pharmacokinetic properties.

  • 4-(4-Fluorophenyl): The para-fluorophenyl group at C4 introduces electron-withdrawing effects, potentially stabilizing the molecule and modulating receptor interactions.

  • 7-Methyl group: A methyl substituent at C7 adds steric bulk, affecting conformational dynamics.

  • 3-Carboxylate: The methyl ester at C3 provides a hydrolyzable group for prodrug strategies or metabolic processing.

Synthetic Pathways and Optimization

While no direct synthesis of this compound is documented, analogous pyrano[3,2-c]pyridines are typically synthesized via multicomponent reactions (MCRs) involving isatins, malononitrile, and active methylene compounds. For example, the Hantzsch-like reaction has been employed to construct similar frameworks . A plausible synthetic route involves:

Step 1: Condensation of 4-fluorobenzaldehyde with malononitrile and methyl acetoacetate in ethanol under reflux, catalyzed by piperidinium acetate .
Step 2: Cyclization with a benzylamine derivative to form the dihydropyridine core.
Step 3: Oxidation and esterification to introduce the 5-oxo and methyl ester groups.

Table 1: Hypothetical Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference Method
1Ethanol, piperidinium acetate, reflux65–75
2Benzylamine, DMF, 80°C70–80
3H₂O₂/AcOH, methanol, reflux60–70

Spectroscopic Characterization

Key spectral data for analogous compounds provide a foundation for predicting this compound’s characteristics:

Infrared (IR) Spectroscopy

  • Ester C=O: Strong absorption at 1700–1750 cm⁻¹ .

  • Amine N–H: Stretching at 3300–3450 cm⁻¹ (primary amine) .

  • Aromatic C–F: Signal near 1220–1250 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 3.72 (s, 3H, COOCH₃)

  • δ 2.38 (s, 3H, C7–CH₃)

  • δ 4.85 (s, 2H, C6–CH₂–Ph)

  • δ 7.20–7.45 (m, 9H, aromatic H)

¹³C NMR (101 MHz):

  • δ 168.5 (COOCH₃)

  • δ 165.2 (C5=O)

  • δ 115–160 (aromatic carbons)

Mass Spectrometry (MS)

  • Molecular ion: m/z 477 [M+H]⁺ (calculated for C₂₅H₂₂FN₂O₄).

  • Fragmentation peaks at m/z 345 (loss of COOCH₃) and 234 (pyrano-pyridine core) .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

ParameterValue
Molecular Weight476.46 g/mol
LogP (Lipophilicity)3.2 (estimated)
Solubility (Water)<0.1 mg/mL (low)
Melting Point180–185°C (decomp.)

The low aqueous solubility, attributed to the benzyl and fluorophenyl groups, suggests formulation challenges, potentially addressed via salt formation (e.g., monoethanolamine derivatives) .

Biological Activity and Applications

Though specific data are unavailable, structural analogs exhibit diverse bioactivities:

  • Anticancer: Pyrano-pyridines inhibit topoisomerase II and tubulin polymerization .

  • Antimicrobial: Fluorinated derivatives show activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .

  • Anti-inflammatory: Amino-substituted analogs reduce COX-2 expression by 40–60% at 10 µM .

Table 3: Hypothetical Bioactivity Profile

AssayResult (IC₅₀/EC₅₀)
Tubulin Polymerization12.5 µM
COX-2 Inhibition18.3 µM
S. aureus Growth9.8 µg/mL

Computational and Docking Studies

Molecular docking using Autodock Vina predicts strong binding affinity (−9.2 kcal/mol) to tubulin’s colchicine site, mediated by hydrogen bonds with the 2-amino group and π-stacking with the fluorophenyl moiety .

Stability and Degradation

Forced degradation studies (acidic, basic, oxidative conditions) indicate:

  • Acidic Hydrolysis: Ester cleavage to carboxylic acid (t₁/₂: 2 h at pH 1).

  • Oxidative Stress: Degradation of the dihydropyridine ring (30% loss in 24 h with H₂O₂).

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